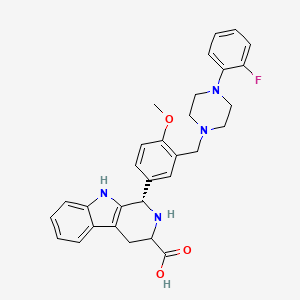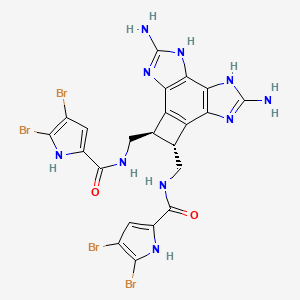
benzosceptrin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzosceptrin C is a natural marine alkaloid compound isolated from the sponge Agelas dendromorpha. It is characterized by a unique benzocyclobutane framework and belongs to the pyrrole-2-aminoimidazole class of marine alkaloids. This compound has garnered significant attention due to its potential antitumor properties, particularly its ability to inhibit the programmed cell death ligand-1 (PD-L1) pathway, which plays a crucial role in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The natural abundance of benzosceptrin C is extremely low, which has necessitated the development of synthetic methods to produce this compound in sufficient quantities for research. The synthesis of this compound involves multiple steps, including the formation of the benzocyclobutane core and the introduction of the pyrrole-2-aminoimidazole moiety. Key steps in the synthesis include:
- Formation of the benzocyclobutane core through cyclization reactions.
- Introduction of the pyrrole-2-aminoimidazole moiety via condensation reactions.
- Final purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Analyse Chemischer Reaktionen
Types of Reactions
Benzosceptrin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the benzocyclobutane core or the pyrrole-2-aminoimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Benzosceptrin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell signaling and immune responses.
Medicine: Explored for its potential as an antitumor agent, particularly in cancer immunotherapy. .
Wirkmechanismus
Benzosceptrin C exerts its effects by targeting the enzyme DHHC3, which is responsible for the palmitoylation of PD-L1. By inhibiting DHHC3, this compound prevents the palmitoylation of PD-L1, leading to its transfer from the membrane to the cytoplasm. This triggers lysosome-mediated degradation of PD-L1, thereby reducing its abundance on the cell surface. As a result, the interaction between PD-1 and PD-L1 is disrupted, leading to the activation of cytotoxic T cells and enhanced antitumor immunity .
Vergleich Mit ähnlichen Verbindungen
Benzosceptrin C is unique due to its benzocyclobutane framework and its specific mechanism of action involving DHHC3 and PD-L1. Similar compounds include:
Agelastatin A: Another marine alkaloid with antitumor properties but different structural features.
Sceptrin: A related compound with a different mechanism of action.
Manzacidin A: Another pyrrole-2-aminoimidazole alkaloid with distinct biological activities
This compound stands out due to its specific targeting of the PD-L1 pathway and its potential as an alternative to monoclonal antibody-based therapies .
Eigenschaften
Molekularformel |
C22H18Br4N10O2 |
|---|---|
Molekulargewicht |
774.1 g/mol |
IUPAC-Name |
4,5-dibromo-N-[[(3R,4R)-8,13-diamino-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-7,9,12,14-tetrazatetracyclo[9.3.0.02,5.06,10]tetradeca-1(11),2(5),6(10),7,13-pentaen-3-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H18Br4N10O2/c23-7-1-9(31-17(7)25)19(37)29-3-5-6(4-30-20(38)10-2-8(24)18(26)32-10)12-11(5)13-15(35-21(27)33-13)16-14(12)34-22(28)36-16/h1-2,5-6,31-32H,3-4H2,(H,29,37)(H,30,38)(H3,27,33,35)(H3,28,34,36)/t5-,6-/m1/s1 |
InChI-Schlüssel |
ISLJSGNSELMNBP-PHDIDXHHSA-N |
Isomerische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H](C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
Kanonische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)

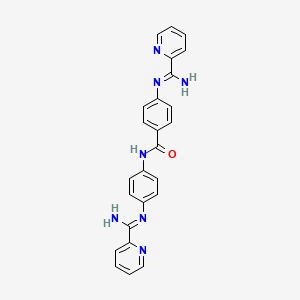
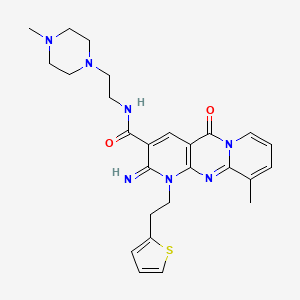
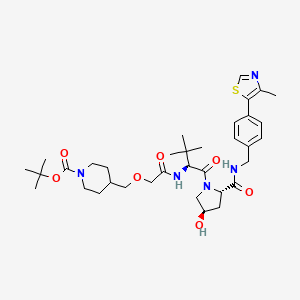
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
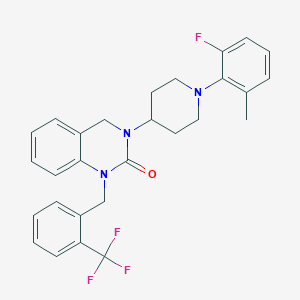
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
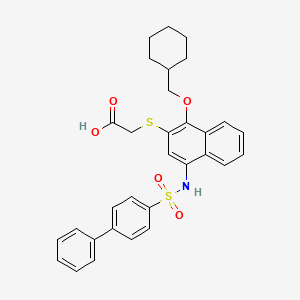
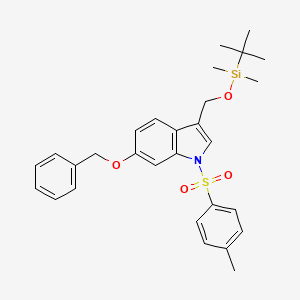
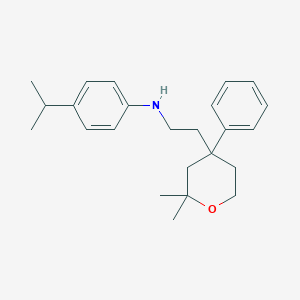
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
